molecular formula C9H10N2O4S B174021 Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate CAS No. 132973-51-4

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate

Cat. No. B174021
M. Wt: 242.25 g/mol
InChI Key: RNPZWHNWKHSOFI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques

A notable method for synthesizing pyrimidine derivatives, including those similar to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea. These compounds have been tested for their antiviral (HSV-1) and antimycotic activities, demonstrating significant biological activities (Sansebastiano et al., 1993).

Chemical Properties and Reactions

The study of covalent hydration of pyrimidine derivatives, including Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, provides insights into their chemical behavior under various conditions. The hydration process at different positions on the pyrimidine ring has been analyzed, offering a deeper understanding of the compound's reactivity (Kress, 1994).

Applications in Material Science

Organic Chemistry Experiments

Biochemical Research

Anticancer Activities

Research has been conducted on the synthesis of novel heterocycles from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate derivatives, showing promise in anticancer applications. These studies highlight the potential of such compounds in the development of new therapeutic agents (Waghmare et al., 2013).

Antioxidant Properties

Evaluation as Antioxidant Agents

Derivatives of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate have been evaluated for their antioxidant properties, indicating their potential as potent antioxidant agents. This research opens avenues for their use in combating oxidative stress-related conditions (Vartale et al., 2016).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its handling precautions, and its disposal procedures.


Future Directions

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properties

IUPAC Name

dimethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPZWHNWKHSOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457657
Record name Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate

CAS RN

132973-51-4
Record name 4,5-Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132973-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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